molecular formula C3H7NO2 B106953 3-Amino-2,2,3,3-tetradeuteriopropanoic acid CAS No. 116173-67-2

3-Amino-2,2,3,3-tetradeuteriopropanoic acid

Cat. No. B106953
M. Wt: 93.12 g/mol
InChI Key: UCMIRNVEIXFBKS-LNLMKGTHSA-N
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Patent
US04052451

Procedure details

Briefly the instant process is based on the discovery that the hydrolysis of beta-amino propionitrile with aqueous potassium hydroxide followed by sulfuric acid conversion of the potassium salt of beta alanine produces free beta alanine and insoluble potassium sulfate, the entrained portions of which, amounting to about 10% by weight, do not interfere with the subsequent conversion to calcium beta alanate, provided essentially anhydrous conditions are maintained. And, quite unexpectedly the presence of the potassium sulfate impurities does not interfere with the subsequent reaction of the pantoyl lactone to produce relatively pure calcium pantothenate (dl). Furthermore, the reactions are carried out using ordinary stainless steel or steel equipment, using inexpensive materials and no complicated purification or resin treatment steps are necessary.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NCCC#N.[OH-].[K+:7].[S:8](=[O:12])(=[O:11])([OH:10])[OH:9].[K].[NH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18]>>[NH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[K+:7].[K+:7] |f:1.2,7.8.9,^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCC(=O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04052451

Procedure details

Briefly the instant process is based on the discovery that the hydrolysis of beta-amino propionitrile with aqueous potassium hydroxide followed by sulfuric acid conversion of the potassium salt of beta alanine produces free beta alanine and insoluble potassium sulfate, the entrained portions of which, amounting to about 10% by weight, do not interfere with the subsequent conversion to calcium beta alanate, provided essentially anhydrous conditions are maintained. And, quite unexpectedly the presence of the potassium sulfate impurities does not interfere with the subsequent reaction of the pantoyl lactone to produce relatively pure calcium pantothenate (dl). Furthermore, the reactions are carried out using ordinary stainless steel or steel equipment, using inexpensive materials and no complicated purification or resin treatment steps are necessary.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NCCC#N.[OH-].[K+:7].[S:8](=[O:12])(=[O:11])([OH:10])[OH:9].[K].[NH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18]>>[NH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[K+:7].[K+:7] |f:1.2,7.8.9,^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCC(=O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.